Solifenacin hydrochloride Solifenacin hydrochloride Solifenacin Hcl(YM905 Hcl; Vesicare Hcl) is a muscarinic receptor antagonist.IC50 value:Target: muscarinic receptorSolifenacin Hcl (YM905; Vesicare) is a prescription medication used to treat certain bladder problems.
Brand Name: Vulcanchem
CAS No.: 180468-39-7
VCID: VC0003585
InChI: InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
SMILES: C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Molecular Formula: C23H27ClN2O2
Molecular Weight: 398.9 g/mol

Solifenacin hydrochloride

CAS No.: 180468-39-7

Cat. No.: VC0003585

Molecular Formula: C23H27ClN2O2

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

Solifenacin hydrochloride - 180468-39-7

Specification

CAS No. 180468-39-7
Molecular Formula C23H27ClN2O2
Molecular Weight 398.9 g/mol
IUPAC Name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
Standard InChI Key YAUBKMSXTZQZEB-VROPFNGYSA-N
Isomeric SMILES C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl
SMILES C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Canonical SMILES C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

Introduction

Chemical Profile and Pharmacological Properties

Structural Characteristics

Solifenacin hydrochloride (C₂₃H₂₆N₂O₂·HCl) consists of a carboxylic acid ester linked to a quinuclidine moiety, distinguishing it from classical antimuscarinics through enhanced receptor subtype selectivity . The succinate salt formulation ensures stability across pH ranges, with X-ray diffraction studies confirming crystalline structure integrity at temperatures up to 150°C .

Mechanism of Action

As a competitive muscarinic antagonist, solifenacin demonstrates nanomolar affinity for human receptor subtypes:

  • M₃: Kᵢ = 8.9 nM (primary therapeutic target in bladder detrusor muscle)

  • M₁: Kᵢ = 12.6 nM (potential cognitive effects)

  • M₂: Kᵢ = 112 nM (modulation of bladder smooth muscle tone)

In vitro bladder strip assays reveal 85% inhibition of carbachol-induced contractions at 10⁻⁷ M concentrations, with duration exceeding 24 hours post-washout .

Pharmacokinetic Profile

Parameter5 mg Dose10 mg Dose
Cₘₐₓ (ng/mL)32.3 ± 4.162.9 ± 7.8
Tₘₐₓ (hours)5.2 ± 1.36.8 ± 2.1
AUC₀–∞ (ng·h/mL)1023 ± 6031985 ± 892
Protein Binding93–96% (α₁-acid glycoprotein)
Active Metabolite4R-hydroxysolifenacin (18% systemic exposure)

Hepatic metabolism via CYP3A4 accounts for 70% of clearance, with renal excretion of unchanged drug (22%) and glucuronide conjugates (47%) . Population pharmacokinetics show no clinically relevant differences in AUC between CYP2D6 poor and extensive metabolizers .

Clinical Efficacy Across Populations

Adult Overactive Bladder Management

The STAR trial (n=1,208) established solifenacin’s superiority over tolterodine:

EndpointSolifenacin 10 mgTolterodine 4 mgPlacebo
Urgency Reduction (%)67.2*53.133.4
Incontinence Episodes-2.45/day*-1.89/day-1.05/day
Dry Rate at 12 Weeks74%*67%51%
QoL Improvement (KHQ)18.7 points*12.9 points6.2 points
  • p<0.01 vs comparator

Dose-response analysis revealed 10 mg provided 23% greater reduction in incontinence episodes versus 5 mg (p=0.003), with linear correlation between plasma concentrations (5–15 ng/mL) and urodynamic improvements .

Pediatric Neurogenic Detrusor Overactivity

FDA registration trials (n=95) demonstrated:

Age CohortMCC Increase (mL)Incontinence ReductionUrodynamic Normalization
2–5 years38.9*68%54%
5–17 years57.2*72%61%
  • p<0.001 vs baseline

Dose optimization protocols achieved 89% retention at 52 weeks, with 68% requiring maximum 10 mg equivalent dosing .

Event5 mg (%)10 mg (%)Placebo (%)
Dry Mouth14.421.25.1
Constipation6.89.42.7
Blurred Vision1.93.10.4
QT Prolongation0.71.20.3
Discontinuation2.94.12.1

Severe dry mouth (≥G3) occurred in 1.3% at 10 mg versus 0.2% placebo .

Special Population Considerations

Renal Impairment

  • CrCl 30–80 mL/min: No dose adjustment

  • CrCl <30 mL/min: Maximum 5 mg daily

Hepatic Dysfunction

  • Child-Pugh A/B: 5 mg initial dose

  • Cirrhosis: Contraindicated due to 3-fold AUC increase

Drug Interactions and Contraindications

Pharmacokinetic Interactions

Interacting DrugEffect on SolifenacinClinical Recommendation
Ketoconazole↑ AUC 300%Max 5 mg daily
Rifampicin↓ Cₘₐₓ 80%Avoid concurrent use
Diltiazem↑ Tₘₐₓ 2.5 hoursMonitor efficacy

CYP3A4 genotype analysis shows 35% higher exposure in CYP3A5 non-expressors .

Pharmacodynamic Risks

  • QT Prolongation: Avoid with Class III antiarrhythmics (risk difference +12 ms at 10 mg)

  • Glaucoma: 0.9% incidence of intraocular pressure >21 mmHg (vs 0.3% placebo)

Therapeutic Innovations and Combinations

Fixed-Dose Combination with Tamsulosin

The SOLTAM trial (n=189) demonstrated superiority in male LUTS:

ParameterCombinationMonotherapy
IPSS Reduction-8.9*-5.7
Qmax Improvement+3.1 mL/s*+1.8 mL/s
Storage Symptom Relief78%*54%
  • p<0.01 vs components

Pediatric Formulation Advances

The 1 mg/mL oral suspension (VESIcare® LS) achieved:

  • 94% dose proportionality across 2–17 year cohorts

  • 12% higher bioavailability vs crushed tablets

  • 92% adherence rate at 52 weeks

Environmental and Regulatory Considerations

Ecotoxicological Profile

Environmental risk assessment (ERA) data:

Risk quotients <0.1 for all environmental compartments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator